7-(3,4-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3,4-dichlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Psychotropic Potential
The compound's derivatives have been explored for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their potential psychotropic activities. Studies have identified potent ligands within this group, displaying antidepressant and anxiolytic properties in various models. The ability of these compounds to interact with different serotonin receptors and elicit diverse pharmacological responses is noteworthy. Particularly, some derivatives have shown promise as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands, suggesting their potential in designing new therapeutic agents for mood disorders (Chłoń-Rzepa et al., 2013).
Structure-Affinity Relationships
Further research into the compound's derivatives has been aimed at understanding the structure-affinity relationships for serotonin and dopamine receptors. This exploration is crucial for the rational design of new ligands with potential therapeutic applications. By identifying structural features that contribute to receptor affinity, researchers can develop more targeted and effective drugs (Żmudzki et al., 2015).
Synthesis and Pharmacological Evaluation
The synthetic routes and pharmacological properties of related compounds have been a focus of several studies. For instance, the synthesis of specific derivatives and their observed antidepressant activity highlights the therapeutic potential of this chemical framework. These investigations provide valuable insights into the compound's utility in drug development, particularly for mood disorders (Khaliullin et al., 2018).
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-3-25-6-8-26(9-7-25)18-22-16-15(17(28)23-19(29)24(16)2)27(18)11-12-4-5-13(20)14(21)10-12/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJNXLGFJVGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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